3-Oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]

Catalog No.
S15866122
CAS No.
M.F
C10H16O2
M. Wt
168.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]

Product Name

3-Oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]

IUPAC Name

spiro[3-oxabicyclo[5.1.0]octane-4,3'-oxolane]

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

InChI

InChI=1S/C10H16O2/c1-2-10(3-4-11-7-10)12-6-9-5-8(1)9/h8-9H,1-7H2

InChI Key

YGPCVNMJXONZTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCOC2)OCC3C1C3

3-Oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane] is an organic compound characterized by its unique spirocyclic structure, which incorporates a bicyclo[5.1.0] framework fused with an oxolane (tetrahydrofuran) moiety. Its molecular formula is C10H16O2C_{10}H_{16}O_2 with a molecular weight of approximately 168.23 g/mol . The presence of the oxaspiro unit contributes to its distinctive chemical properties, making it a subject of interest in various fields of research, particularly in organic and medicinal chemistry.

The chemical reactivity of 3-Oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane] is influenced by its spirocyclic structure, allowing it to participate in various reactions:

  • Nucleophilic Substitution: The oxirane oxygen can undergo nucleophilic attack, leading to substitution reactions.
  • Cyclization Reactions: The compound can be involved in further cyclization processes to form more complex structures.
  • Oxidation and Reduction: Depending on the substituents present, oxidation reactions can yield different derivatives.

These reactions make the compound a versatile intermediate in synthetic organic chemistry.

Synthesis of 3-Oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane] typically involves cyclization reactions starting from suitable precursors. Common methods include:

  • Cyclization from Dihydrofuran Derivatives: Starting from dihydrofuran compounds, cyclization can be achieved under acidic conditions to form the oxaspiro structure.
  • Use of Continuous Flow Reactors: In industrial settings, continuous flow reactors may enhance yield and purity while focusing on cost-effectiveness for larger production scales.

These methods highlight the compound's synthetic accessibility and potential for optimization in laboratory settings.

The unique structural features of 3-Oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane] suggest several potential applications:

  • Drug Development: Due to its biological activity, it may serve as a lead compound in the development of new pharmaceuticals.
  • Organic Synthesis: As an intermediate, it can be utilized to synthesize more complex organic molecules.
  • Material Science: Its unique properties may find applications in developing novel materials with specific functionalities.

Studies on the interactions of 3-Oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane] with biological targets have revealed its potential to bind to enzymes or receptors, influencing their activity. The spirocyclic structure enhances its potential for specific interactions with biological macromolecules, leading to various pharmacological effects. Further research is necessary to elucidate the precise mechanisms of action and interaction profiles.

Several compounds share structural similarities with 3-Oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]. Here are some notable examples:

Compound NameStructural Features
3-Hydroxy-3-oxaspiro[bicyclo[5.1.0]octane-4,4'-oxane]Hydroxy group replacing methoxy
2',2'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]Two methyl groups at the 2' position
5',5'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]Additional methyl groups at the 5' position

Uniqueness

The uniqueness of 3-Oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane] lies in its specific combination of structural features that confer distinct reactivity and potential biological activities compared to its analogs. The spirocyclic structure allows for unique conformational properties that can lead to specific interactions not observed in other related compounds.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Exact Mass

168.115029749 g/mol

Monoisotopic Mass

168.115029749 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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